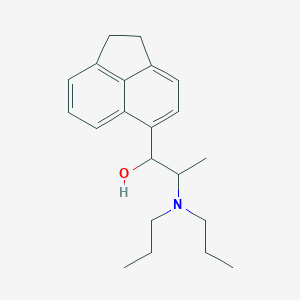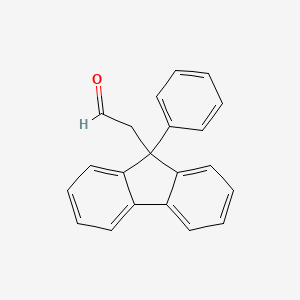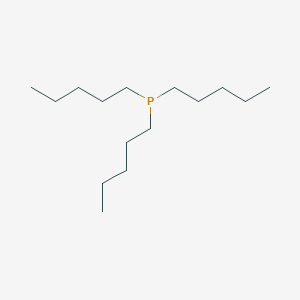
Phosphine, tripentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tripentyl- is an organophosphorus compound with the chemical formula ( \text{P(C}5\text{H}{11})_3 ). It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, tripentyl- can be synthesized through the reaction of phosphorus trichloride with pentylmagnesium bromide or pentyl lithium. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{P(C}5\text{H}{11})_3 + 3 \text{MgBrCl} ] This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of phosphine, tripentyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, tripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at room temperature.
Reduction: It can reduce compounds such as sulfoxides to sulfides.
Substitution: It reacts with alkyl halides to form phosphonium salts.
Major Products Formed
Oxidation: Tripentylphosphine oxide.
Reduction: Corresponding reduced products such as sulfides.
Substitution: Phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Phosphine, tripentyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological systems as a reducing agent.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Used in the production of various chemicals and materials, including polymers and catalysts.
Wirkmechanismus
Phosphine, tripentyl- exerts its effects primarily through its ability to donate electrons. As a ligand, it coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another tertiary phosphine with phenyl groups instead of pentyl groups.
Triethylphosphine: A tertiary phosphine with ethyl groups.
Tributylphosphine: A tertiary phosphine with butyl groups.
Uniqueness
Phosphine, tripentyl- is unique due to its longer alkyl chains, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the complexes it forms. Compared to triphenylphosphine, it is more flexible and less sterically hindered, making it suitable for different types of reactions and applications.
Eigenschaften
CAS-Nummer |
10496-10-3 |
|---|---|
Molekularformel |
C15H33P |
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
tripentylphosphane |
InChI |
InChI=1S/C15H33P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
IWPNEBZUNGZQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
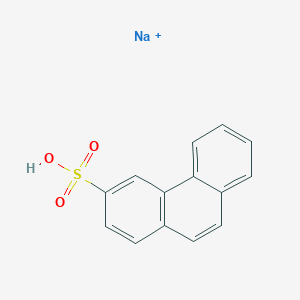
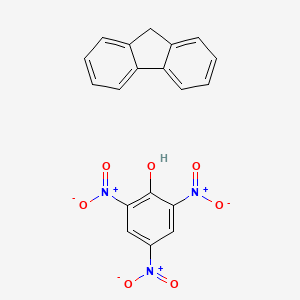
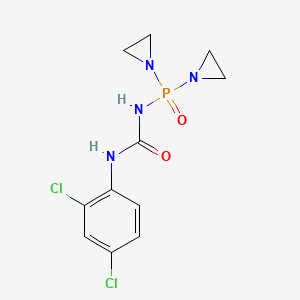
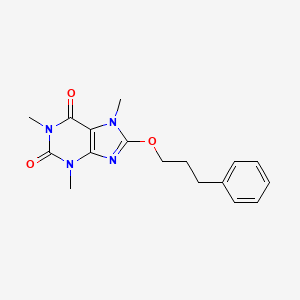

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)

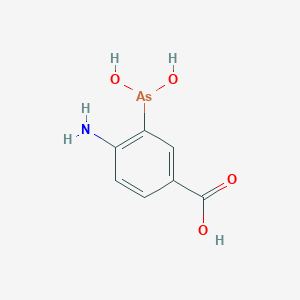
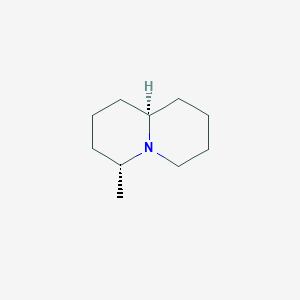
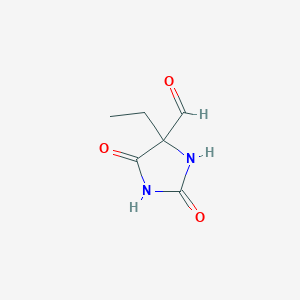
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
